(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
CAS No.: 920415-47-0
Cat. No.: VC7772725
Molecular Formula: C23H20F3N7O2
Molecular Weight: 483.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920415-47-0 |
|---|---|
| Molecular Formula | C23H20F3N7O2 |
| Molecular Weight | 483.455 |
| IUPAC Name | [4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C23H20F3N7O2/c1-35-18-4-2-3-17(13-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-5-7-16(8-6-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3 |
| Standard InChI Key | RLTCNBXMPWCMRQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Introduction
Chemical Structure and Molecular Features
Core Architecture
The compound features a triazolopyrimidine heterocyclic system fused with a piperazine ring and substituted aromatic groups. The triazolopyrimidine core (C₅H₃N₅) consists of a pyrimidine ring fused to a triazole moiety, providing a planar, electron-deficient structure conducive to π-π stacking and hydrogen bonding . The piperazine ring (C₄H₁₀N₂) at the 7-position introduces conformational flexibility, while the 4-(trifluoromethyl)phenyl and 3-methoxyphenyl substituents modulate electronic and steric properties.
Substituent Effects
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4-(Trifluoromethyl)phenyl group: The strong electron-withdrawing effect of the -CF₃ group enhances metabolic stability and influences target binding through hydrophobic interactions.
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3-Methoxyphenyl group: The methoxy (-OCH₃) substituent donates electrons via resonance, potentially improving solubility and altering pharmacokinetic profiles.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀F₃N₇O₂ |
| Molecular Weight | 483.455 g/mol |
| IUPAC Name | [4-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Synthesis and Methodological Insights
Synthetic Pathway
The synthesis involves a multi-step protocol:
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Triazolopyrimidine Core Formation: Cyclocondensation of 3-methoxyphenyl azide with a pyrimidine precursor under Huisgen conditions.
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Piperazine Incorporation: Nucleophilic substitution at the 7-position of the triazolopyrimidine using piperazine in the presence of a palladium catalyst.
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Acylation: Reaction of the piperazine intermediate with 4-(trifluoromethyl)benzoyl chloride to install the terminal methanone group.
Key Reagents:
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Trifluoromethylbenzoyl chloride (acylation agent)
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Palladium catalysts (Suzuki coupling)
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Anhydrous solvents (DMF, THF)
Yield Optimization: Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for acylation), and purification via column chromatography.
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished, computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the trifluoromethyl group. The compound’s stability under physiological conditions is inferred from analog studies, suggesting resistance to hydrolytic cleavage but susceptibility to oxidative metabolism .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 3.2 (estimated) |
| Topological Polar Surface Area | 105 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Compound | Substituent | Target Affinity (IC₅₀) |
|---|---|---|
| VC7772725 | 4-CF₃, 3-OCH₃ | Not reported |
| EVT-2886817 | 3-Cl, 3-F | 5-HT₂A (IC₅₀ = 12 nM) |
Future Research Directions
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Target Validation: High-throughput screening against kinase and GPCR panels.
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SAR Studies: Modifying the methoxy and trifluoromethyl groups to optimize potency.
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ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
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